Cas no 1243399-05-4 (2-Cyclopropoxy-5-fluoroaniline)

2-Cyclopropoxy-5-fluoroaniline is a fluorinated aromatic amine derivative featuring a cyclopropoxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the steric and electronic contributions of the cyclopropoxy group. Its amine functionality allows for further derivatization, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of both fluorine and cyclopropoxy moieties may enhance metabolic stability and binding affinity in target applications. Suitable for use in cross-coupling reactions and as a building block in heterocyclic chemistry, it offers potential utility in drug discovery and material science.
2-Cyclopropoxy-5-fluoroaniline structure
1243399-05-4 structure
Product name:2-Cyclopropoxy-5-fluoroaniline
CAS No:1243399-05-4
MF:C9H10FNO
MW:167.180205821991
CID:5740357
PubChem ID:72230620

2-Cyclopropoxy-5-fluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-CYCLOPROPOXY-5-FLUOROANILINE
    • MB63269
    • EN300-1295133
    • 1243399-05-4
    • Benzenamine, 2-(cyclopropyloxy)-5-fluoro-
    • 2-Cyclopropoxy-5-fluoroaniline
    • Inchi: 1S/C9H10FNO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2
    • InChI Key: RKYQHAGLOVCDLC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)N)OC1CC1

Computed Properties

  • Exact Mass: 167.074642105g/mol
  • Monoisotopic Mass: 167.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.293±0.06 g/cm3(Predicted)
  • Boiling Point: 284.8±20.0 °C(Predicted)
  • pka: 3.87±0.10(Predicted)

2-Cyclopropoxy-5-fluoroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295133-5000mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
5000mg
$2858.0 2023-09-30
Enamine
EN300-1295133-1000mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
1000mg
$986.0 2023-09-30
Enamine
EN300-1295133-50mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
50mg
$827.0 2023-09-30
Enamine
EN300-1295133-500mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
500mg
$946.0 2023-09-30
Enamine
EN300-1295133-2500mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
2500mg
$1931.0 2023-09-30
Enamine
EN300-1295133-100mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
100mg
$867.0 2023-09-30
Enamine
EN300-1295133-1.0g
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
1g
$0.0 2023-06-06
Enamine
EN300-1295133-250mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
250mg
$906.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1872627-1g
2-Cyclopropoxy-5-fluoroaniline
1243399-05-4 98%
1g
¥7398.00 2024-08-09
Enamine
EN300-1295133-10000mg
2-cyclopropoxy-5-fluoroaniline
1243399-05-4
10000mg
$4236.0 2023-09-30

Additional information on 2-Cyclopropoxy-5-fluoroaniline

2-Cyclopropoxy-5-fluoroaniline: A Comprehensive Overview

2-Cyclopropoxy-5-fluoroaniline (CAS No. 1243399-05-4) is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, material science, and synthetic chemistry. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 2-Cyclopropoxy-5-fluoroaniline.

The molecular structure of 2-Cyclopropoxy-5-fluoroaniline consists of a cyclopropane ring attached to an oxygen atom via an ether linkage, with a fluorine atom substituting at the 5-position of the aniline ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.

One of the most notable aspects of 2-Cyclopropoxy-5-fluoroaniline is its ability to participate in various coupling reactions. For instance, researchers have utilized this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with potential pharmacological activities. The presence of the cyclopropane ring introduces strain into the molecule, which can be harnessed to induce specific reactivity patterns during these reactions. This property has been exploited in the design of novel materials with tailored electronic properties.

In terms of synthesis, 2-Cyclopropoxy-5-fluoroaniline can be prepared through several routes. One common method involves the nucleophilic substitution of a suitable cyclopropane derivative with an amino group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These developments underscore the importance of continuous innovation in synthetic chemistry.

The applications of 2-Cyclopropoxy-5-fluoroaniline extend beyond traditional chemical synthesis. It has been employed as a precursor in the development of advanced materials, such as organic semiconductors and optoelectronic devices. The fluorine substitution at the 5-position plays a crucial role in modulating the electronic properties of these materials, making them suitable for use in next-generation technologies.

Recent research has also focused on the biological activity of 2-Cyclopropoxy-5-fluoroaniline derivatives. Studies have shown that certain analogs exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, investigations into their cytotoxicity profiles have revealed promising results for anticancer drug development.

In conclusion, 2-Cyclopropoxy-5-fluoroaniline (CAS No. 1243399-05-4) is a multifaceted compound with wide-ranging applications across diverse fields. Its unique structure and reactivity make it an invaluable tool in modern organic chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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